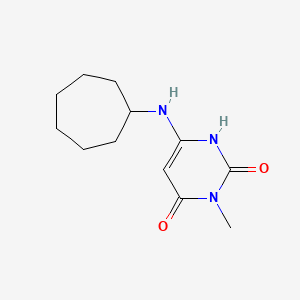

6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione

Vue d'ensemble

Description

The compound “6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione” is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many biological compounds . Pyrimidine derivatives have been found in a wide range of applications, from pharmaceuticals to materials science .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidine derivatives are often synthesized from 2-aminobenzoic acid derivatives . The process typically involves coupling the acid derivative with an appropriate acid chloride, followed by cyclization .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy . This would provide information about the number and type of atoms in the molecule, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo a variety of chemical reactions. For example, the 2-methyl group in substituted 4(3H)-quinazolinone (a type of pyrimidine derivative) is reactive and can condense with aldehydes to give corresponding 2-styryl derivatives .Applications De Recherche Scientifique

Multicomponent Synthesis and Structural Analysis

A study by Barakat et al. (2016) described the synthesis of a related compound, 5-[(3-Fluorophenyl)(2-hydroxy-6-oxocyclohex-1-en-1-yl)methyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, through Aldol–Michael addition reactions. This compound's molecular structure was confirmed using spectroscopic methods and X-ray crystallography, illustrating a method for creating complex molecules with potential for further application in various scientific fields Barakat et al., 2016.

Reaction Pathway Exploration

Kataev et al. (2018) explored the reaction of 6-methylpyrimidine-2,4(1H,3H)-dione with 2-chloromethylthiirane, leading to the synthesis of 6-methyl-N-thietan-3-ylpyrimidine-2,4(1H,3H)-dione. This work demonstrated the formation of N3-thietanyl derivative over the N1-isomer, providing insights into the stability and reaction mechanisms of pyrimidine derivatives Kataev et al., 2018.

Synthesis and Properties of Pyrimidine Derivatives

Research on the synthesis of thietanyl-substituted pyrimidine-2,4(1H,3H)-diones by Kataev et al. (2013) demonstrated the alkylation of pyrimidine rings with 2-chloromethylthiirane. The study provided valuable information on the structural and potentially reactive properties of these compounds, paving the way for further applications in material science and pharmacology Kataev et al., 2013.

Hypotensive Activity and Molecular Interactions

An investigation into the hypotensive activity of pyrimidine-2,4(1H,3H)-dione derivatives containing thietane rings by Kataev et al. (2014) identified compounds with pronounced, prolonged, and dose-dependent effects. This study highlights the therapeutic potential of these derivatives, contributing to the search for new hypotensive agents Kataev et al., 2014.

Advanced Synthesis Techniques

Research by Prior et al. (2014) involved the synthesis of 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones and related compounds, demonstrating advanced techniques for constructing complex molecules. The study showcases methods for creating compounds with potential applications in fluorescence probes and tracing biological pathways Prior et al., 2014.

Mécanisme D'action

Target of Action

The primary targets of 6-(cycloheptylamino)-3-methylpyrimidine-2,4(1H,3H)-dione are certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Mode of Action

This compound interacts with its targets by inhibiting their expression and activities . This results in a reduction of inflammation, as these mediators are key players in the inflammatory response .

Biochemical Pathways

The affected pathways are those involved in the inflammatory response. By inhibiting the expression and activities of key inflammatory mediators, this compound disrupts these pathways, leading to a reduction in inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the levels of key inflammatory mediators . This leads to a decrease in inflammation, as these mediators are responsible for promoting the inflammatory response .

Propriétés

IUPAC Name |

6-(cycloheptylamino)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-15-11(16)8-10(14-12(15)17)13-9-6-4-2-3-5-7-9/h8-9,13H,2-7H2,1H3,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFUPCCRJOLWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)NC2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopentyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478223.png)

![N-Allyl-N-[2-(4-piperidinyl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B1478224.png)

![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B1478229.png)

![(2-Azaspiro[4.4]nonan-4-yl)methanol](/img/structure/B1478234.png)